molecular formula C12H14Cl2N2O3S B4922567 N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide CAS No. 6188-21-2

N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4922567
CAS RN: 6188-21-2
M. Wt: 337.2 g/mol
InChI Key: RJOZRDXVKKASAD-UHFFFAOYSA-N
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Description

N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ADX-10059, is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has been studied extensively for its potential therapeutic uses in the treatment of migraine headaches and other pain-related conditions.

Mechanism of Action

N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the CGRP receptor, which is known to play a key role in the transmission of pain signals in the nervous system. By blocking the activity of this receptor, N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can reduce the perception of pain and other related symptoms.
Biochemical and Physiological Effects:
Studies have shown that N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can significantly reduce the frequency and severity of migraine headaches, as well as improve other related symptoms such as nausea and sensitivity to light and sound. The compound has also been shown to have potential benefits in the treatment of other pain-related conditions, such as osteoarthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide for laboratory experiments is its high selectivity for the CGRP receptor, which allows for more precise targeting of this specific pathway. However, the compound's relatively short half-life and limited solubility can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide and related compounds. These include further studies on the compound's mechanism of action and potential therapeutic uses, as well as the development of more effective formulations and delivery methods. Additionally, there is growing interest in the use of CGRP receptor antagonists for the treatment of other conditions beyond pain, such as cardiovascular disease and inflammation, which may also be areas of future research.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 3,5-dichlorophenyl isocyanate with N-allylglycine to form the corresponding urea derivative. This intermediate is then reacted with methylsulfonyl chloride to yield the final product, N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies, including preclinical and clinical trials. These studies have focused on the compound's potential therapeutic uses in the treatment of migraine headaches, as well as other pain-related conditions such as osteoarthritis and neuropathic pain.

properties

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c1-3-4-15-12(17)8-16(20(2,18)19)11-6-9(13)5-10(14)7-11/h3,5-7H,1,4,8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOZRDXVKKASAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC=C)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367512
Record name N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide

CAS RN

6188-21-2
Record name N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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